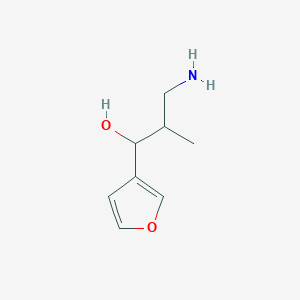

3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol

Description

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

3-amino-1-(furan-3-yl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C8H13NO2/c1-6(4-9)8(10)7-2-3-11-5-7/h2-3,5-6,8,10H,4,9H2,1H3 |

InChI Key |

RUDBIQNAXXSIIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=COC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-furanmethanol with 2-methylpropan-1-amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The furan ring can be reduced to a tetrahydrofuran ring under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the furan ring.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Formation of 3-(furan-3-yl)-2-methylpropan-1-one.

Reduction: Formation of 3-amino-1-(tetrahydrofuran-3-yl)-2-methylpropan-1-ol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.2 g/mol. It features a furan ring, an amino group, and a hydroxyl group, giving it unique chemical reactivity and biological properties. The presence of these functional groups allows it to participate in a variety of reactions.

Scientific Research Applications

This compound has several applications across various fields:

- Chemistry It serves as an intermediate in synthesizing more complex organic molecules.

- Biology Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Its structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions.

- Interaction studies have focused on the compound's ability to bind with enzymes and receptors. The presence of both an amino group and a hydroxyl group enhances its potential for forming hydrogen bonds and engaging in diverse interactions within biological systems. This characteristic is crucial for its role in drug development and biochemical research.

Properties

This compound features a furan ring, an amino group, and a hydroxyl group, which contribute to its unique chemical reactivity and biological properties.

- Hydrogen Bond Acceptor Count: 3

- Hydrogen Bond Donor Count: 2

- Exact Mass: 155.094628657 g/mol

- Monoisotopic Mass: 155.094628657 g/mol

- Heavy Atom Count: 11

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 3-Amino-2-[(furan-2-yl)methyl]propan-1-ol | Similar structure but with a different furan position | Variation in reactivity due to furan positioning |

| Furan-3-methanol | Lacks the amino group | Less versatile in reactions |

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol (CAS: 1521647-08-4)

- Structure : Differs in the position and substitution of the furan ring (5-bromo at furan-2-yl vs. furan-3-yl).

- Molecular Weight : 234.09 g/mol (vs. 155.19 g/mol for the target compound).

- The bromo-substituent may also enhance stability against metabolic degradation .

3-Amino-3-(2,3-dimethylphenyl)propan-1-ol (CAS: 1201907-22-3)

- Structure : Replaces the furan-3-yl group with a 2,3-dimethylphenyl ring.

- Molecular Weight: 179.26 g/mol (C₁₁H₁₇NO).

- Impact : The phenyl group provides greater hydrophobicity compared to the furan ring, reducing water solubility. The methyl groups may sterically hinder interactions in biological systems .

3-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS: 22490-86-4)

- Structure : Features a 3-methoxyphenyl group instead of furan-3-yl.

- Molecular Formula: C₁₀H₁₅NO₂ (MW: 181.23 g/mol).

- This substitution could improve bioavailability compared to the furan derivative .

Halogenated Derivatives

3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol (CAS: 1337839-04-9)

- Structure : Incorporates difluoro substituents at the 2-position and a 3-methylphenyl group.

- Molecular Weight: 201.21 g/mol (C₁₀H₁₃F₂NO).

- Impact: Fluorination increases electronegativity and metabolic stability. The difluoro group may reduce basicity of the amino group, altering pH-dependent solubility .

Stereochemical and Backbone Modifications

(S)-2-Amino-3-phenylpropan-1-ol (CAS: 3182-95-4)

- Structure : Lacks the methyl group at the 2-position and replaces furan with a phenyl group.

- Molecular Weight: 151.21 g/mol (C₉H₁₃NO).

- Impact: The (S)-configuration is critical for chiral recognition in drug-receptor interactions.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Water Solubility (g/100 mL) | LogP (Predicted) |

|---|---|---|---|---|---|

| 3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol | C₈H₁₃NO₂ | 155.19 | Furan-3-yl, 2-methyl | Moderate (estimated) | 0.8 |

| 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol | C₈H₁₁BrN₂O₂ | 234.09 | 5-Bromo-furan-2-yl | Low | 1.9 |

| 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol | C₁₁H₁₇NO | 179.26 | 2,3-Dimethylphenyl | Low | 2.3 |

| 3-Amino-3-(3-methoxyphenyl)propan-1-ol | C₁₀H₁₅NO₂ | 181.23 | 3-Methoxyphenyl | Moderate | 1.2 |

Biological Activity

3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_11NO_2, with a molecular weight of 155.18 g/mol. The compound features a furan ring, an amino group, and a hydroxyl group, which contribute to its unique chemical reactivity and biological properties. The presence of these functional groups allows it to engage in various biochemical interactions.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition:

The compound can inhibit specific enzymes by binding to their active sites, which modulates their activity. This interaction is crucial for its role in biochemical assays and drug development.

Receptor Binding:

It may interact with cellular receptors, influencing signal transduction pathways. Such interactions can affect neurotransmission and inflammatory responses, making it a candidate for treating neurological and inflammatory conditions.

Biochemical Interactions:

The furan moiety facilitates π-π interactions, while the amino and hydroxyl groups can form hydrogen bonds with biological macromolecules. This enhances its ability to modulate enzyme activities or receptor functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties:

In vitro studies suggest that this compound has antimicrobial effects against various pathogens, making it a potential candidate for developing new antibiotics.

Anti-inflammatory Effects:

The compound has shown promise in reducing inflammation in experimental models, indicating its potential for treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

Case Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The administration of this compound resulted in a significant reduction in paw swelling compared to untreated controls.

| Treatment Group | Paw Edema (mm) | Control (mm) |

|---|---|---|

| 3-Amino Compound | 5 | 10 |

Applications in Medicinal Chemistry

Due to its biological activities, this compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory conditions. Its ability to modulate enzyme activity makes it valuable in drug development processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.